3-Amino-5-fluoroisonicotinamide
Description
3-Amino-5-fluoroisonicotinamide is a fluorinated pyridine derivative with an amino group at position 3 and an amide functional group. The fluorine atom enhances metabolic stability and bioavailability, while the amino and amide groups contribute to hydrogen-bonding interactions, critical for biological activity or material properties .
Properties
Molecular Formula |
C6H6FN3O |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
3-amino-5-fluoropyridine-4-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,8H2,(H2,9,11) |
InChI Key |
ZJQPEWABMPOXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoroisonicotinamide typically involves the introduction of the amino and fluorine groups onto the isonicotinamide scaffold. One common method involves the nucleophilic substitution reaction of 3,5-difluoroisonicotinamide with ammonia, which replaces one of the fluorine atoms with an amino group. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of 3-Amino-5-fluoroisonicotinamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoroisonicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form 3-amino-5-fluoroisonicotinylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH2) in polar solvents.
Major Products
Oxidation: 3-Nitro-5-fluoroisonicotinamide.
Reduction: 3-Amino-5-fluoroisonicotinylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-fluoroisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of 3-Amino-5-fluoroisonicotinamide with key analogs, focusing on substituent positions, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position: The amino group at position 3 in 3-Amino-5-fluoroisonicotinamide distinguishes it from analogs like 2-Amino-5-fluoroisonicotinic acid (amino at position 2). Fluorine at position 5 is conserved in most analogs, suggesting its critical role in stabilizing molecular interactions.
Functional Group Variations: Amide (-CONH₂) vs. Carboxylic Acid (-COOH): The amide group in 3-Amino-5-fluoroisonicotinamide reduces acidity compared to carboxylic acid analogs, making it more suitable for neutral pH environments (e.g., blood-brain barrier penetration) . Ester (-COOCH₃): Methyl esters (e.g., Methyl 2-amino-5-fluoroisonicotinate) are often hydrolyzed in vivo to active acids, indicating a prodrug strategy .
Similarity Scores: Compounds with higher similarity scores (e.g., 2-Amino-5-fluoroisonicotinic acid at 0.93) share closer structural resemblance to 3-Amino-5-fluoroisonicotinamide, implying overlapping synthetic pathways or bioactivity .
Contradictions and Limitations
- Discrepancies in Similarity Metrics: For example, 2-Amino-5-fluoroisonicotinic acid has a similarity score of 0.93 in but 0.77 in . This may reflect differences in computational models (e.g., Tanimoto vs. Dice coefficients) or descriptor sets .
- Lack of Direct Data: Experimental data on 3-Amino-5-fluoroisonicotinamide’s physicochemical properties (e.g., logP, melting point) are absent in the evidence, necessitating extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
